
Barium(2+);oxirane-2,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium(2+);oxirane-2,3-dicarboxylate is a coordination compound that involves barium ions and oxirane-2,3-dicarboxylate ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
Barium(2+);oxirane-2,3-dicarboxylate can be synthesized through the reaction of barium chloride dihydrate with oxirane-2,3-dicarboxylic acid in an aqueous solution. The reaction typically involves the following steps:
- Dissolving barium chloride dihydrate in water.
- Adding oxirane-2,3-dicarboxylic acid to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Isolating the product by filtration and drying.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pH, and concentration, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Barium(2+);oxirane-2,3-dicarboxylate can undergo various chemical reactions, including:
Coordination Reactions: The compound can form coordination polymers with other metal ions and ligands.
Thermal Decomposition: Upon heating, it can decompose to form barium chloride and other by-products.
Common Reagents and Conditions
Coordination Reactions: Common reagents include other metal salts and ligands such as pyridine-2,3-dicarboxylate.
Thermal Decomposition: This reaction typically requires heating the compound in the presence of a stabilizing agent like polyethylene glycol.
Major Products Formed
Coordination Reactions: The major products are coordination polymers with varying structures.
Thermal Decomposition: The primary product is barium chloride.
Scientific Research Applications
Barium(2+);oxirane-2,3-dicarboxylate has several scientific research applications, including:
Materials Science:
Chemistry: Studied for its unique coordination properties and potential to form various structural motifs.
Mechanism of Action
The mechanism of action of Barium(2+);oxirane-2,3-dicarboxylate involves the coordination of barium ions with the oxirane-2,3-dicarboxylate ligands. This coordination leads to the formation of stable structures that can interact with other molecules and ions. The molecular targets and pathways involved depend on the specific application and the nature of the coordination complex formed.
Comparison with Similar Compounds
Similar Compounds
- Barium(2+);pyridine-2,3-dicarboxylate
- Barium(2+);pyrazine-2,3-dicarboxylate
Comparison
Barium(2+);oxirane-2,3-dicarboxylate is unique due to the presence of the oxirane ring, which imparts distinct structural and chemical properties
Properties
Molecular Formula |
C4H2BaO5 |
|---|---|
Molecular Weight |
267.38 g/mol |
IUPAC Name |
barium(2+);oxirane-2,3-dicarboxylate |
InChI |
InChI=1S/C4H4O5.Ba/c5-3(6)1-2(9-1)4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2 |
InChI Key |
OCTAFAUQSARSPC-UHFFFAOYSA-L |
Canonical SMILES |
C1(C(O1)C(=O)[O-])C(=O)[O-].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-3-[(4-phenylmethoxyphenyl)methylidene]piperidine;hydrochloride](/img/structure/B12321096.png)
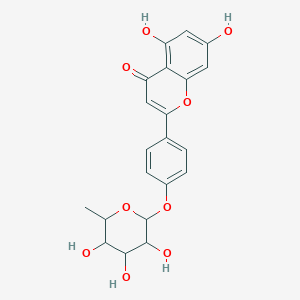
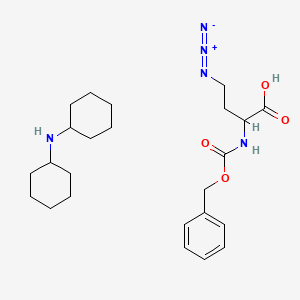


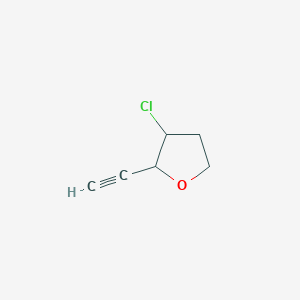
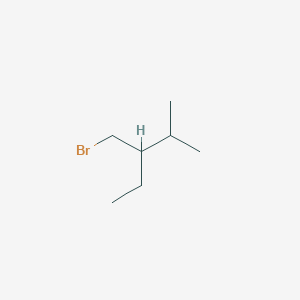

![disodium;1-[(5-chloro-2-oxidophenyl)diazenyl]naphthalen-2-olate;chromium(3+);3-[(3,5-dinitro-2-oxidophenyl)diazenyl]-7-(4-methoxyanilino)-4-oxidonaphthalene-2-sulfonate](/img/structure/B12321157.png)

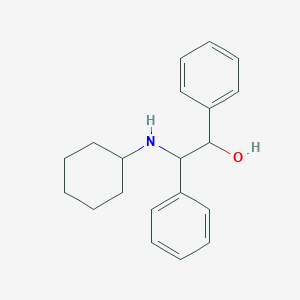
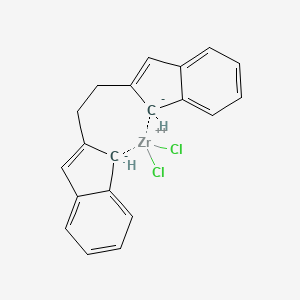
![dimethyl 5-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4,7-dicarboxylate](/img/structure/B12321182.png)
![(2S)-2-[(tert-Butoxy)carbonylamino]-3-(4-naphthylphenyl)propanoic acid](/img/structure/B12321198.png)
